[1-Amino-4-(difluoromethyl)cyclohexyl]methanol

Medicinal Chemistry Building Blocks Fluorine Chemistry

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol (CAS 2172454-26-9) is a difluoromethylated cyclohexyl amino alcohol with the molecular formula C8H15F2NO and a molecular weight of 179.21 g/mol. It contains a primary amine, a hydroxyl group, and a difluoromethyl (CF2H) substituent on a cyclohexane scaffold.

Molecular Formula C8H15F2NO
Molecular Weight 179.211
CAS No. 2172454-26-9
Cat. No. B2610187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-Amino-4-(difluoromethyl)cyclohexyl]methanol
CAS2172454-26-9
Molecular FormulaC8H15F2NO
Molecular Weight179.211
Structural Identifiers
SMILESC1CC(CCC1C(F)F)(CO)N
InChIInChI=1S/C8H15F2NO/c9-7(10)6-1-3-8(11,5-12)4-2-6/h6-7,12H,1-5,11H2
InChIKeyODEMXOMNGIJFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol (CAS 2172454-26-9) Technical Procurement Profile


[1-Amino-4-(difluoromethyl)cyclohexyl]methanol (CAS 2172454-26-9) is a difluoromethylated cyclohexyl amino alcohol with the molecular formula C8H15F2NO and a molecular weight of 179.21 g/mol . It contains a primary amine, a hydroxyl group, and a difluoromethyl (CF2H) substituent on a cyclohexane scaffold . Commercially, it is supplied as an oil with a purity of 95% . The compound is positioned as a specialized building block for medicinal chemistry and agrochemical research, where the difluoromethyl group offers unique lipophilic hydrogen bond donor properties not found in non-fluorinated or fully fluorinated analogs .

Difluoromethyl (CF₂H) synthetic building block for medicinal chemistry and agrochemical research
Lipophilic hydrogen-bond-donor motif enables tunable physicochemical property design
Oil-format supply compatible with standard synthesis and derivatization workflows

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol: Why In-Class Analogs Cannot Be Interchanged


Generic substitution among cyclohexyl amino alcohols is scientifically unsound due to the profound impact of the difluoromethyl (CF2H) group on physicochemical and pharmacokinetic properties. Unlike a methyl (CH3) or trifluoromethyl (CF3) substituent, the CF2H group acts as a lipophilic hydrogen bond donor with a specific acidity parameter A = 0.085–0.126, modulating lipophilicity by ΔlogP = -0.1 to +0.4 relative to CH3 [1][2]. This dual capacity to enhance membrane permeability while providing directional hydrogen bonding is absent in non-fluorinated, mono-fluorinated, or gem-difluoro analogs [2]. Furthermore, the difluoromethyl group confers increased metabolic stability compared to metabolically labile methyl groups, directly impacting the half-life and bioavailability of derived compounds [3]. Therefore, substituting [1-amino-4-(difluoromethyl)cyclohexyl]methanol with a structurally similar analog lacking the CF2H group will alter lipophilicity, hydrogen bonding potential, and metabolic fate, compromising the validity of comparative structure-activity relationship (SAR) studies and downstream synthetic outcomes.

Target: CF₂H
Lipophilic H-bond donor (A 0.085–0.126); tunable logP modulation
Methyl analog
Lacks H-bond donor capacity and altered logP; SAR interpretation may not transfer
gem-Difluoro analog
Different fluorine placement on ring; hydrogen-bonding profile may not match
CF₃ analog
Larger, less tunable lipophilicity shift; may alter off-target binding profile

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol: Quantified Differentiation vs. Closest Analogs


Structural Differentiation: Difluoromethyl vs. Methyl and Gem-Difluoro Analogs

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol possesses a difluoromethyl group (-CF2H) at the 4-position of the cyclohexane ring. This distinguishes it from the non-fluorinated analog (1-amino-4-methylcyclohexyl)methanol (CAS 1178401-02-9), which contains a methyl group (-CH3), and from the gem-difluoro analog (1-amino-4,4-difluorocyclohexyl)methanol (CAS 1780544-13-9), which has two fluorine atoms directly on the ring . The molecular weight of the target compound is 179.21 g/mol, compared to 143.23 g/mol for the methyl analog and 165.18 g/mol for the gem-difluoro analog [1]. This structural difference fundamentally alters physicochemical properties.

Structural differentiation
Head-to-head
MW: 179.21 g/mol
+35.98 vs methyl analog · +14.03 vs gem-difluoro analog
Molecular weight shift reflects CF₂H identity; informs fragment-library and lead-optimization selection
Comparison based on molecular formula and standard atomic masses
Medicinal Chemistry Building Blocks Fluorine Chemistry

Lipophilicity Modulation: Quantified ΔlogP Range of Difluoromethyl vs. Methyl

The difluoromethyl (CF2H) group modulates lipophilicity in a tunable manner. Experimental determination of Δlog P(water–octanol) for the substitution of a methyl group with a difluoromethyl group (log P(XCF2H) – log P(XCH3)) spans a range from -0.1 to +0.4, depending on the electronic environment of the scaffold [1]. This contrasts sharply with the trifluoromethyl (CF3) group, which generally increases log P by a larger and less tunable margin (typically > +0.5) [1]. For [1-amino-4-(difluoromethyl)cyclohexyl]methanol, the CF2H group provides a moderate lipophilicity enhancement that can be fine-tuned, offering a distinct advantage over non-fluorinated or perfluorinated analogs.

Lipophilicity modulation
Class-level inference
ΔlogP: −0.1 to +0.4
CF₂H vs CH₃ substitution range
Tunable lipophilicity shift supports permeability optimization in early-stage research
Measured on difluoromethyl anisole and thioanisole series
ADME Lipophilicity Drug Design

Hydrogen Bond Donor Capacity: Quantified Acidity Parameter (A) of CF2H

The difluoromethyl group in [1-amino-4-(difluoromethyl)cyclohexyl]methanol acts as a lipophilic hydrogen bond donor. Its hydrogen bond acidity parameter A, measured using Abraham's solute 1H NMR analysis, is in the range of 0.085–0.126 [1]. This places its H-bond donor strength on a scale similar to that of thiophenol, aniline, and amine groups, but significantly weaker than that of a hydroxyl group (OH) [1]. This unique combination of lipophilicity and H-bond donation is absent in the non-fluorinated methyl analog, which lacks H-bond donor capacity, and differs from the stronger, more polar H-bonding of the hydroxyl group in simpler amino alcohols [2].

H-bond donor capacity
Class-level inference
A = 0.085–0.126
Abraham’s H-bond acidity parameter for CF₂H
Moderate lipophilic H-bond donation may improve target-engagement and selectivity context
1H NMR analysis; between non-donor CH₃ and strong donor OH
Hydrogen Bonding Molecular Recognition Bioisostere

Metabolic Stability Advantage of Difluoromethyl over Methyl Substituents

The difluoromethyl (CF2H) group confers enhanced metabolic stability compared to a methyl (CH3) group. Literature reviews indicate that difluoromethylation moderately regulates metabolic stability, often by blocking or slowing oxidative metabolism at the substituted position [1][2]. While direct head-to-head metabolic stability data for [1-amino-4-(difluoromethyl)cyclohexyl]methanol versus its methyl analog are not available, the CF2H group is well-established as a metabolically robust bioisostere for hydroxyl, thiol, and amine groups, and is known to improve the half-life of lead compounds [3]. This class-level evidence supports the selection of the difluoromethyl analog over the non-fluorinated version when metabolic stability is a project priority.

Metabolic stability context
Data to verify
CF₂H group
Class-level association with slowed oxidative metabolism
Reported metabolic stability advantage over CH₃ is scaffold-dependent; requires validation
Direct head-to-head data not available for this scaffold
Metabolic Stability Pharmacokinetics Drug Metabolism

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol: High-Value Application Scenarios for Scientific Procurement


Design of IL-17 Modulators and Anti-Inflammatory Agents

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol serves as a strategic building block for the synthesis of difluorocyclohexyl derivatives that modulate interleukin-17 (IL-17) activity [1]. The difluoromethyl group's lipophilic hydrogen bond donor capacity (A = 0.085–0.126) and tunable lipophilicity (ΔlogP = -0.1 to +0.4) make it an ideal substructure for optimizing the potency and pharmacokinetic profile of IL-17 inhibitors, a validated target for inflammatory and autoimmune diseases [1][2].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 179.21 g/mol and containing both amine and alcohol functionalities alongside a unique CF2H group, this compound is a valuable addition to fragment libraries for FBDD [1]. Its moderate size, polarity, and the ability of the CF2H group to engage in directional hydrogen bonding (A = 0.085–0.126) while enhancing lipophilicity provide a distinct advantage over conventional methyl-substituted fragments [2].

Agrochemical Lead Optimization

In agrochemical research, the difluoromethyl group is widely employed to moderately regulate metabolic stability, lipophilicity, and bioavailability [1]. [1-Amino-4-(difluoromethyl)cyclohexyl]methanol can be used as an intermediate to introduce the beneficial CF2H motif into novel pesticide candidates, potentially improving their environmental persistence and target selectivity compared to non-fluorinated or trifluoromethylated analogs [1].

Synthesis of Conformationally Constrained Peptidomimetics

The cyclohexane scaffold provides conformational rigidity, while the 1-amino and hydroxymethyl groups offer sites for peptide bond formation and further derivatization. The 4-difluoromethyl substituent introduces a lipophilic H-bond donor that can mimic natural amino acid side-chain interactions, making this compound a useful intermediate for the construction of peptidomimetics with improved drug-like properties [1][2].

Application
Selection Property
Validation Focus
IL-17 modulator research
Lipophilic H-bond donor motif for potency and PK profile optimization
Target-binding and permeability endpoint review
Fragment-based drug discovery libraries
Moderate MW, polarity, and directional H-bonding capacity
Fragment screening and hit-validation context
Agrochemical lead optimization
Metabolic stability and lipophilicity regulation via CF₂H
Environmental persistence and target-selectivity endpoint review
Conformationally constrained peptidomimetics
Rigid cyclohexane scaffold with amino and hydroxymethyl derivatization sites
Drug-like property and side-chain interaction profiling
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